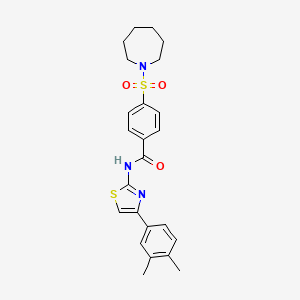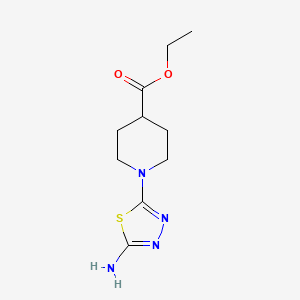![molecular formula C22H24ClN3O B2503983 1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878693-90-4](/img/structure/B2503983.png)
1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a tert-butyl group, a chlorobenzyl group, and a benzoimidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the chlorobenzyl group: This step involves the alkylation of the benzoimidazole core with 3-chlorobenzyl chloride under basic conditions.
Formation of the pyrrolidin-2-one ring: This can be accomplished by reacting the intermediate with a suitable pyrrolidinone precursor.
Introduction of the tert-butyl group: This final step involves the alkylation of the nitrogen atom in the pyrrolidinone ring with tert-butyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-butyl hypochlorite in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives such as sulfoxides or nitroso compounds.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s binding affinity and specificity, while the tert-butyl group can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 1-(tert-butyl)-4-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 1-(tert-butyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Uniqueness
This compound is unique due to the presence of the chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
1-tert-butyl-4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-22(2,3)26-14-16(12-20(26)27)21-24-18-9-4-5-10-19(18)25(21)13-15-7-6-8-17(23)11-15/h4-11,16H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTLNWBRCGFOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2503900.png)
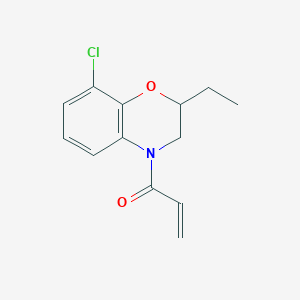
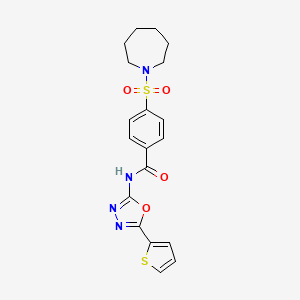
![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2503905.png)
![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)
![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)

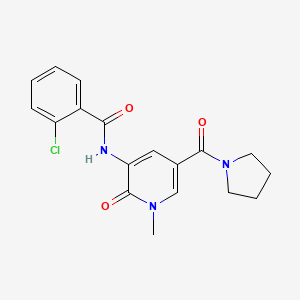
![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)
![6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B2503916.png)
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2503919.png)
